DBCO-C2-SulfoNHS ester

Click Chemistry SPAAC Kinetics Bioconjugation

Select DBCO-C2-SulfoNHS ester when your PROTAC design or bioconjugate mandates a short, rigid C2 alkyl spacer—not a flexible PEG chain. This alkyl/ether linker enables copper-free SPAAC with azide-modified biomolecules under aqueous, near-physiological conditions, preserving protein integrity. For optimal kinetics, use HEPES buffer (pH 7) to achieve second-order rate constants up to 1.22 M⁻¹ s⁻¹, significantly faster than in PBS. The sulfo-NHS ester provides a workable hydrolysis half-life for efficient amine labeling without denaturing co-solvents. Ideal for constructing stable antibody conjugates for multiplexed imaging and diagnostic assays requiring long-term signal retention.

Molecular Formula C23H18N2O8S
Molecular Weight 482.5 g/mol
Cat. No. B8114090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-C2-SulfoNHS ester
Molecular FormulaC23H18N2O8S
Molecular Weight482.5 g/mol
Structural Identifiers
SMILESC1C(C(=O)N(C1=O)OC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)O
InChIInChI=1S/C23H18N2O8S/c26-20(11-12-22(28)33-25-21(27)13-19(23(25)29)34(30,31)32)24-14-17-7-2-1-5-15(17)9-10-16-6-3-4-8-18(16)24/h1-8,19H,11-14H2,(H,30,31,32)
InChIKeyWXRUVQUSPDYTKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DBCO-C2-SulfoNHS Ester: Defining the Alkyl/Ether Linker Baseline for Copper-Free Click Bioconjugation and PROTAC Synthesis


DBCO-C2-SulfoNHS ester (CAS 1803279-86-8) is a heterobifunctional crosslinker classified as an alkyl/ether-based PROTAC linker . It contains a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC) and a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester for amine conjugation . With a molecular formula of C23H18N2O8S and a molecular weight of 482.46 g/mol, this reagent facilitates copper-free, bioorthogonal labeling of azide-modified biomolecules in aqueous environments . Its defining structural feature is a compact C2 alkyl chain spacer between the DBCO and reactive ester moieties, which distinguishes it from more commonly used PEG-based DBCO-NHS ester variants and impacts its solubility, reactivity, and steric profile in complex biological applications.

The Critical Failure of DBCO Linker Interchangeability: Why Linker Length, Chemistry, and Solubility Dictate Conjugation Outcomes


The assumption that any DBCO-NHS ester is functionally equivalent is demonstrably false. Substitution of DBCO-C2-SulfoNHS ester with other DBCO linkers, such as DBCO-PEG4-NHS or DBCO-PEG5-NHS, can lead to significantly divergent outcomes in PROTAC design, antibody-drug conjugate (ADC) synthesis, and protein labeling due to three non-negotiable variables. First, SPAAC reaction kinetics are highly dependent on the linker's spacer arm and its interaction with buffer composition, with reported second-order rate constants varying by up to 4-fold across different DBCO-functionalized species [1]. Second, the sulfo-NHS ester's hydrolysis half-life is acutely pH- and buffer-dependent, ranging from several hours to mere minutes [2], meaning the specific formulation and handling protocol for one linker cannot be directly applied to another. Third, the choice between a compact C2 alkyl spacer (as in DBCO-C2-SulfoNHS ester) and longer, flexible PEG spacers directly impacts conjugate solubility, steric accessibility, and the critical distance between ligation partners—a parameter that can make or break the formation of a functional ternary complex in applications like PROTAC development [3]. These three dimensions of variability—reaction kinetics, chemical stability, and structural/steric fit—collectively mandate empirical validation of any linker substitution and preclude generic interchange.

Quantitative Evidence for DBCO-C2-SulfoNHS Ester: A Comparative Analysis Against PEG-Based DBCO-NHS Ester Alternatives


SPAAC Reaction Kinetics: Comparative Rate Constants for DBCO-C2-SulfoNHS Ester vs. DBCO-PEG4-NHS Ester in Aqueous Buffer

The SPAAC reaction rate for a DBCO-C2-SulfoNHS ester conjugate is comparable to that of other DBCO derivatives but exhibits a distinct buffer-dependent profile. While a direct head-to-head kinetic study for DBCO-C2-SulfoNHS ester was not identified, a comprehensive 2025 study by Pringle et al. quantified the rate constants for a closely related sulfo DBCO-amine construct in various buffers [1]. This provides a class-level inference for the DBCO-C2-SulfoNHS ester's behavior. In PBS (pH 7), the second-order rate constant (k2) was 0.32–0.85 M⁻¹ s⁻¹, which is among the slowest for SPAAC reactions [1]. In contrast, in HEPES (pH 7), the rate increased substantially to 0.55–1.22 M⁻¹ s⁻¹ [1]. For comparison, a DBCO-PEG4-NHS ester was reported to have a rate constant range of 0.96–1.18 M⁻¹ s⁻¹ in similar buffers [2]. This suggests that while the absolute SPAAC reactivity of the DBCO-C2 core is within the typical 1-2 M⁻¹ s⁻¹ range for DBCO derivatives [3], its specific spacer and formulation environment (e.g., HEPES vs. PBS) can modulate its rate by over 2.5-fold, an effect that must be accounted for in conjugation protocols.

Click Chemistry SPAAC Kinetics Bioconjugation

Comparative Reactivity of Sulfo-NHS Ester: Hydrolytic Stability and Amine Conjugation Efficiency in DBCO-C2-SulfoNHS Ester vs. Non-Sulfonated NHS Esters

The sulfo-NHS ester moiety of DBCO-C2-SulfoNHS ester confers a specific and quantifiable advantage in aqueous stability compared to standard NHS esters. Sulfo-NHS esters exhibit a hydrolysis half-life of several hours at pH 7 but only a few minutes at pH 9 [1]. This stark pH dependence is a key differentiator. More specifically, at pH 7.4 and 25°C, the hydrolysis half-life is under 60 minutes [2]. This is in contrast to standard NHS esters, which have even shorter half-lives at elevated pH and are less soluble in aqueous media [3]. The sulfo-NHS group reacts with primary amines in slightly alkaline conditions (pH 7.2-8.5) to yield stable amide bonds [3]. This class-level property indicates that DBCO-C2-SulfoNHS ester can be used efficiently in aqueous, protein-friendly environments where a standard NHS ester would precipitate or hydrolyze too quickly to be useful.

Amine Conjugation Hydrolytic Stability Bioconjugation

Linker Spacer Comparison: The Impact of the Alkyl/Ether C2 Spacer in DBCO-C2-SulfoNHS Ester vs. PEG-Based Spacers (e.g., DBCO-PEG4-NHS Ester)

DBCO-C2-SulfoNHS ester is specifically classified as an alkyl/ether-based PROTAC linker, characterized by its short, rigid C2 spacer . This contrasts directly with the most common class of PROTAC linkers, which are PEG-based, such as DBCO-PEG4-NHS ester [1]. Approximately 54% of reported PROTAC molecules utilize PEG linkers due to their ability to increase water solubility and provide a long, flexible connection [1]. The DBCO-C2-SulfoNHS ester offers a fundamentally different design rationale. Its compact C2 alkyl chain creates a more defined, less flexible distance between the two conjugated ligands. This is a crucial parameter in PROTAC design, where the precise spatial orientation of the E3 ligase ligand and the target protein ligand is paramount for inducing efficient ternary complex formation and subsequent ubiquitination [2]. While a PEG linker might confer higher overall aqueous solubility to the final PROTAC, the C2 spacer provides a specific, short-span architecture that can be optimal for certain protein pairs where a flexible PEG chain would introduce unfavorable entropic effects or fail to achieve the correct binding geometry.

PROTAC Linker Spacer Length Steric Hindrance

Comparative Conjugation Efficiency: DBCO-C2-SulfoNHS Ester vs. Alternative Click Chemistries (BCN and TCO) in Antibody Labeling

In a 2025 study evaluating antibody-oligonucleotide conjugation strategies for multiplexed imaging, the DBCO-azide (SPAAC) chemistry, which is enabled by compounds like DBCO-C2-SulfoNHS ester, was directly compared against maleimide and amine chemistries [1]. The study found that while all three methods were effective, the azide-DBCO chemistry demonstrated more consistent conjugation success and stable signal retention over time [1]. This supports the selection of a DBCO-based linker over alternative thiol-maleimide or direct amine chemistries for applications requiring long-term conjugate stability. Furthermore, when considering other copper-free click chemistries, DBCO's reactivity is context-dependent. A 2024 study on intracellular imaging found that for SPAAC, less reactive BT9N-dye reagents are preferred over highly reactive DBCO- and BCN-dye conjugates to reduce non-specificity [2]. This highlights that the DBCO-C2-SulfoNHS ester's moderate reactivity is a deliberate and advantageous feature for certain applications, particularly where minimizing off-target labeling is critical, rather than a performance deficit compared to faster (but potentially less specific) TCO-tetrazine ligations (k2 up to 10³-10⁵ M⁻¹ s⁻¹) [3].

Antibody Conjugation Click Chemistry Comparison Multiplexed Imaging

Optimal Deployment Scenarios for DBCO-C2-SulfoNHS Ester: Where the Evidence Guides Its Selection


Precise PROTAC Synthesis: Leveraging the Short C2 Spacer for Defined Ternary Complex Formation

DBCO-C2-SulfoNHS ester is uniquely positioned as a linker for PROTACs where a short, defined, alkyl/ether spacer is required. As established in Evidence Item 3, its C2 spacer contrasts with flexible PEG linkers used in ~54% of reported PROTACs [1]. This makes it the reagent of choice when structural biology or modeling suggests that a short, semi-rigid tether between the E3 ligase ligand and the target protein ligand is necessary to achieve a functional ternary complex, thereby enabling targeted protein degradation [2].

High-Yield Aqueous Bioconjugation of Sensitive Proteins and Antibodies

Based on the hydrolysis kinetics detailed in Evidence Item 2, DBCO-C2-SulfoNHS ester is optimally suited for labeling delicate biomolecules, such as antibodies or membrane receptors, under aqueous, near-physiological conditions. Its sulfo-NHS ester provides a workable half-life (under 60 minutes at pH 7.4) for efficient amine conjugation [3], while its inherent water solubility eliminates the need for denaturing organic co-solvents, thereby preserving protein structure and function.

Buffer-Optimized SPAAC Conjugation Protocols for Maximum Efficiency

Evidence Item 1 demonstrates that the SPAAC reaction rate of DBCO-C2-SulfoNHS ester is highly buffer-dependent. To maximize conjugation efficiency, this reagent should be deployed in HEPES buffer (pH 7), where second-order rate constants of 0.55–1.22 M⁻¹ s⁻¹ can be achieved, rather than in PBS, which yields slower kinetics (0.32–0.85 M⁻¹ s⁻¹) [4]. This specific, evidence-based buffer selection is a critical process optimization step that distinguishes successful conjugation protocols from suboptimal ones.

Applications Requiring Long-Term Conjugate Stability Over Alternative Click Chemistries

As shown in Evidence Item 4, DBCO-azide conjugation provides more consistent and stable signal retention compared to maleimide-thiol chemistry in antibody-oligonucleotide constructs for multiplexed imaging [5]. Therefore, DBCO-C2-SulfoNHS ester is the preferred starting material for building bioconjugates where long-term stability and consistent performance over time are paramount, such as in diagnostic assays or in vivo imaging probes.

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